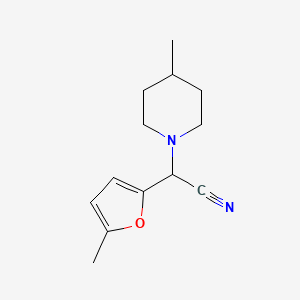
(5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile is a chemical compound that features a furan ring substituted with a methyl group at the 5-position and a piperidine ring substituted with a methyl group at the 4-position, connected via an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile typically involves the reaction of 5-methyl-2-furaldehyde with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then treated with acetonitrile to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
(5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The furan and piperidine rings play a crucial role in binding to these targets, while the nitrile group may participate in further chemical transformations within the biological system.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (5-Methyl-2-furyl)methylamine
- (4-Methyl-1-piperidinyl)methanamine
- 5-Methyl-2-furylacetonitrile
Uniqueness
What sets (5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile apart from these similar compounds is the presence of both the furan and piperidine rings, which confer unique chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to compounds with only one of these rings.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)acetonitrile |
InChI |
InChI=1S/C13H18N2O/c1-10-5-7-15(8-6-10)12(9-14)13-4-3-11(2)16-13/h3-4,10,12H,5-8H2,1-2H3 |
InChI Key |
VCBAOVAMCAYNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(C#N)C2=CC=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368891.png)
![6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13368893.png)
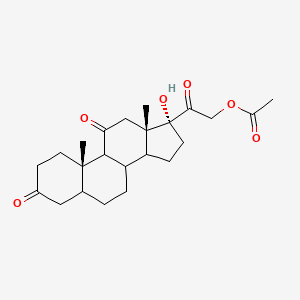
![7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13368900.png)

![Methyl 11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carboxylate](/img/structure/B13368904.png)
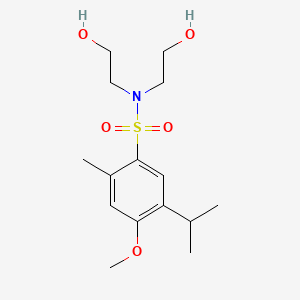
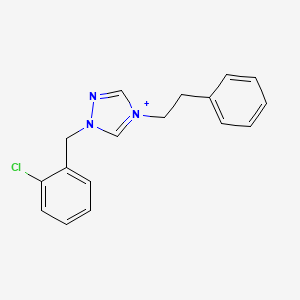
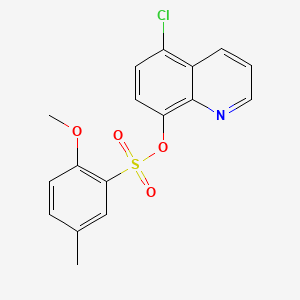
![3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13368922.png)
![4-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13368927.png)
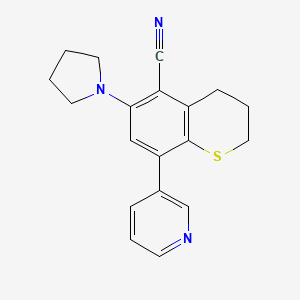
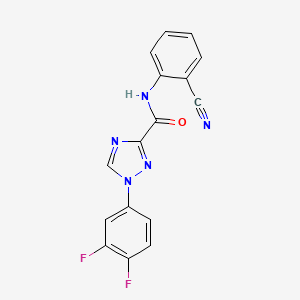
![6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13368950.png)
